molecular formula C27H27BrN6OS B11663201 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11663201
M. Wt: 563.5 g/mol
InChI Key: YUBYEEJZKWQPJE-RDRPBHBLSA-N
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Preparation Methods

The synthesis of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include alkaline mediums, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring is known to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial, antifungal, and anticancer effects by disrupting essential biological pathways .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications

Properties

Molecular Formula

C27H27BrN6OS

Molecular Weight

563.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C27H27BrN6OS/c1-3-33(4-2)23-16-10-20(11-17-23)18-29-30-25(35)19-36-27-32-31-26(21-12-14-22(28)15-13-21)34(27)24-8-6-5-7-9-24/h5-18H,3-4,19H2,1-2H3,(H,30,35)/b29-18+

InChI Key

YUBYEEJZKWQPJE-RDRPBHBLSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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